molecular formula C21H10BrNO3S B14608605 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-35-5

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione

Cat. No.: B14608605
CAS No.: 60878-35-5
M. Wt: 436.3 g/mol
InChI Key: DIJLYJJHEXBQJN-UHFFFAOYSA-N
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Description

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound belonging to the thioxanthene family Thioxanthenes are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]thioxanthene-5,8,14-trione followed by the introduction of an amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine or amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted thioxanthenes.

Scientific Research Applications

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
  • 10-Bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione

Uniqueness

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the presence of both amino and bromo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

60878-35-5

Molecular Formula

C21H10BrNO3S

Molecular Weight

436.3 g/mol

IUPAC Name

6-amino-10-bromonaphtho[2,3-c]thioxanthene-5,8,14-trione

InChI

InChI=1S/C21H10BrNO3S/c22-9-5-6-15-12(7-9)18(24)13-8-14(23)16-17(21(13)27-15)20(26)11-4-2-1-3-10(11)19(16)25/h1-8H,23H2

InChI Key

DIJLYJJHEXBQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=C(C4=O)C=C(C=C5)Br)N

Origin of Product

United States

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